![molecular formula C10H10ClNO3 B1354616 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 78096-13-6](/img/structure/B1354616.png)
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is a chemical compound with the molecular formula C10H10ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted aromatic ring and an amino group attached to a propanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 3-chloro-2-methylaniline with a suitable acylating agent. One common method is the acylation of 3-chloro-2-methylaniline with an appropriate acid chloride or anhydride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and cancer.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged for specific applications.
Wirkmechanismus
The mechanism of action of 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it can interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of transcription factors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolfenamic acid: An aminobenzoic acid derivative with similar structural features and biological activities.
2-(3-Chloro-2-methylphenyl)amino]benzoic acid: Another compound with a similar aromatic amine structure.
Uniqueness
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is unique due to its specific substitution pattern and the presence of both an amino and a carbonyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Biologische Aktivität
3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is an organic compound characterized by its unique structural features, including a chlorinated aromatic amine and a propanoic acid moiety. This compound has garnered attention for its potential biological activities, which may be attributed to its functional groups and molecular interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₀ClNO₃, with a molecular weight of approximately 227.64 g/mol. The compound features a chlorinated aromatic ring linked to an amino acid backbone, suggesting potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀ClNO₃ |
Molecular Weight | 227.64 g/mol |
CAS Number | 73877-03-9 |
Physical State | Solid |
Storage Conditions | Room temperature |
Biological Activity
Preliminary studies indicate that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development.
- Enzyme Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit enzymes such as urease, which plays a role in the metabolism of urea in organisms.
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial properties of chlorinated aromatic compounds found that derivatives similar to this compound displayed significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
- Enzyme Inhibition : Research conducted on the enzyme inhibitory activity of related compounds demonstrated that they could effectively inhibit jack bean urease (JBU). The synthesized derivatives were found to be potent anti-urease inhibitors, highlighting their therapeutic potential in managing conditions associated with urea metabolism.
The biological activity of this compound may stem from its ability to interact with specific biological targets through non-covalent bonding mechanisms. The presence of the amino group allows for hydrogen bonding and ionic interactions, while the chlorinated aromatic ring may facilitate π-stacking interactions with target proteins.
Eigenschaften
IUPAC Name |
3-(3-chloro-2-methylanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-7(11)3-2-4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNXMYXMBHDKSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505868 |
Source
|
Record name | 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78096-13-6 |
Source
|
Record name | 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.